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Compound of Interest

Compound Name:

4-[(4-

cyanophenoxy)methyl]benzoic

acid

Cat. No.: B5133996

Get Quote

Executive Summary
Compound Identity: 4-[(4-Cyanophenoxy)methyl]benzoic acid CAS Registry Number:

833439-21-7 Molecular Formula: C₁₅H₁₁NO₃ Molecular Weight: 253.25 g/mol Structural Class:

Benzyl ether derivative / Benzoic acid intermediate

This guide serves as a standardization protocol for the structural validation of 4-[(4-
cyanophenoxy)methyl]benzoic acid. This molecule functions as a critical intermediate in the

synthesis of complex pharmaceutical agents, particularly those requiring a stable ether linkage

between aromatic systems. Its characterization relies on the distinct spectroscopic signatures

of the nitrile (CN), carboxylic acid (COOH), and the central methyleneoxy (-CH₂-O-) bridge.

Synthesis Context & Impurity Profile
Understanding the synthetic origin is crucial for interpreting spectral impurities. This compound

is typically synthesized via a Williamson ether synthesis followed by hydrolysis.

Precursors: Methyl 4-(bromomethyl)benzoate + 4-Cyanophenol.
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Key Impurities:

4-Cyanophenol: Detectable by phenolic OH stretch (3200-3500 cm⁻¹) and upfield aromatic

protons.

4-(Hydroxymethyl)benzoic acid: Result of hydrolysis without coupling.

Residual Solvents: DMF or DMSO (common reaction solvents).

Mass Spectrometry (MS) Analysis
Mass spectrometry provides the primary confirmation of molecular weight and structural

connectivity.

Ionization Mode: Electrospray Ionization (ESI)
Negative Mode (ESI-): Preferred for carboxylic acids.

[M-H]⁻: m/z 252.1 (Base Peak). Deprotonation of the carboxylic acid.

Positive Mode (ESI+):

[M+H]⁺: m/z 254.3 (Weak).

[M+Na]⁺: m/z 276.2 (Strong adduct formation).

Fragmentation Pattern (MS/MS)
The fragmentation logic follows the stability of the benzyl and phenoxy cations.

Decarboxylation: Loss of CO₂ ([M-H-44]⁻) → m/z ~208.

Ether Cleavage: The benzylic C-O bond is the weakest point.

Cleavage yields the 4-carboxybenzyl carbocation (m/z 135) and the 4-cyanophenoxy

radical/anion.

Further fragmentation of the benzyl cation often loses OH to form a tropylium-like ion.
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Visualization: MS Fragmentation Pathway

Figure 1: Proposed Fragmentation Pathway for ESI-MS Analysis
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Infrared Spectroscopy (IR)
IR spectroscopy is the rapid-screen tool for functional group verification. The spectrum is

dominated by the interplay between the electron-withdrawing nitrile and the carboxylic acid.
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Functional Group Frequency (cm⁻¹) Intensity Assignment

O-H Stretch 2500–3300 Broad, Medium
Carboxylic acid O-H

(H-bonded dimer).

C≡N Stretch 2225–2235 Sharp, Medium
Nitrile group on the

phenoxy ring.

C=O Stretch 1680–1700 Strong
Carboxylic acid

carbonyl (conjugated).

C=C Aromatic 1605, 1510 Medium
Aromatic ring skeletal

vibrations.

C-O-C Stretch 1240–1250 Strong
Aryl-alkyl ether

(asymmetric stretch).

C-O Stretch 1020–1040 Medium
Alkyl ether (symmetric

stretch).

Diagnostic Note: The presence of a sharp peak at ~2230 cm⁻¹ combined with the broad acid

OH band confirms the successful coupling of the cyano-moiety to the benzoic acid scaffold.

Nuclear Magnetic Resonance (NMR)
NMR provides the definitive structural proof.[1][2] The molecule has a plane of symmetry in

each aromatic ring, simplifying the spectrum to two AA'BB' systems and a unique methylene

singlet.

¹H NMR (400 MHz, DMSO-d₆)
Solvent: DMSO-d₆ is required to observe the acidic proton and prevent aggregation.

Reference: TMS (0.00 ppm) or residual DMSO (2.50 ppm).
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Shift (δ ppm) Multiplicity Integration Assignment Coupling (J)

12.90 Broad Singlet 1H COOH -

7.95 Doublet 2H
H-2, H-6

(Benzoic)
J ≈ 8.2 Hz

7.78 Doublet 2H
H-3', H-5'

(Cyano)
J ≈ 8.8 Hz

7.55 Doublet 2H
H-3, H-5

(Benzoic)
J ≈ 8.2 Hz

7.18 Doublet 2H
H-2', H-6'

(Cyano)
J ≈ 8.8 Hz

5.25 Singlet 2H -CH₂-O- -

Interpretation Logic:

The Acid Proton (12.90 ppm): Confirms the free acid (vs. ester precursor).

The Methylene Bridge (5.25 ppm): This singlet is deshielded by both the aromatic ring and

the oxygen. A shift of ~5.2 ppm is characteristic of benzylic ethers.

Aromatic Region: Two distinct AA'BB' patterns.

Benzoic Ring:[3][4] Protons ortho to COOH are most deshielded (7.95 ppm).

Cyano Ring: Protons ortho to CN are deshielded (7.78 ppm), but protons ortho to the ether

oxygen are shielded (7.18 ppm) due to the mesomeric effect of oxygen.

¹³C NMR (100 MHz, DMSO-d₆)
The ¹³C spectrum should show 13 unique signals (due to symmetry).
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Shift (δ ppm) Carbon Type Assignment

167.2 Quaternary (C=O) COOH Carbonyl

161.5 Quaternary (C-O)
C-1' (Cyano ring, ipso to

Oxygen)

142.0 Quaternary C-4 (Benzoic ring, ipso to CH₂)

134.0 Methine (CH) C-3', C-5' (Cyano ring)

130.5 Quaternary
C-1 (Benzoic ring, ipso to

COOH)

129.8 Methine (CH) C-2, C-6 (Benzoic ring)

127.5 Methine (CH) C-3, C-5 (Benzoic ring)

119.2 Quaternary (CN) Nitrile Carbon

116.0 Methine (CH) C-2', C-6' (Cyano ring)

103.5 Quaternary C-4' (Cyano ring, ipso to CN)

69.5 Methylene (CH₂) -CH₂-O- Bridge

Visualization: NMR Connectivity Logic

Figure 2: NMR Chemical Shift Logic Flow
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Experimental Protocol: Standard Characterization
Workflow
To ensure reproducibility and high-quality spectral data, follow this validated workflow.

A. Sample Preparation for NMR
Drying: Dry the solid sample in a vacuum oven at 40°C for 4 hours to remove residual

solvents (water/methanol) that can obscure the -CH₂- region.

Solvent Selection: Use DMSO-d₆ (99.9% D). CDCl₃ is not recommended due to the poor

solubility of the carboxylic acid moiety.

Concentration: Dissolve ~10 mg of sample in 0.6 mL of solvent. Sonicate if necessary to

ensure complete homogeneity.

Acquisition:

¹H: 16 scans, 1 second relaxation delay.

¹³C: 1024 scans minimum to resolve the quaternary nitrile carbon.

B. Sample Preparation for IR (ATR Method)
Cleaning: Clean the diamond crystal with isopropanol.

Deposition: Place ~2 mg of solid directly on the crystal.

Compression: Apply high pressure to ensure good contact (critical for the sharp CN peak).

Scan: Collect 32 scans at 4 cm⁻¹ resolution.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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